

# Vorolanib dose escalation protocol solid tumors

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## Compound Focus: Vorolanib

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## Vorolanib Dose Escalation Clinical Data

The table below summarizes key design and outcomes from a phase 1b trial of **vorolanib** with checkpoint inhibitors [1].

Protocol Element	Description
Trial Design	Phase 1b, standard 3 + 3 dose escalation [1]
Patient Population	Advanced solid tumors (GI or lung cancers) eligible for CPI [1]
Combination Agents	Pembrolizumab (200 mg IV Q3W) or Nivolumab (480 mg IV Q4W) [1]
Vorolanib Dose Levels	300 mg (Dose Level 1) and 400 mg (Dose Level 2) PO once daily [1]
Primary Objectives	Determine DLT, MTD, and RP2D [1]
Key Safety Findings	Most TRAEs were G1-2; DLTs occurred at 400 mg dose [1]
Recommended Phase 2 Dose (RP2D)	<b>Vorolanib 300 mg daily + CPI [1]</b>

## Detailed Experimental Protocol

This section details the methodology from the phase 1b trial investigating **vorolanib** with pembrolizumab or nivolumab [1].

### Study Design and Treatment Regimen

- **Trial Registration:** NCT03511222 [1]
- **Design:** Single-center, open-label, phase 1b study with a standard 3 + 3 dose escalation design. Pembrolizumab and nivolumab cohorts were assessed concurrently [1].
- **Dose Escalation Schema:**
  - **Dose Level 1 (Starting Dose): Vorolanib 300 mg** orally once daily with food + standard dose of CPI [1].
  - **Dose Level 2: Vorolanib 400 mg** orally once daily with food + standard dose of CPI [1].
  - A **Dose Level -1 (vorolanib 200 mg)** was permitted if DLTs were observed at Dose Level 1 [1].
- **Dose-Limiting Toxicity (DLT) Evaluation:** Patients were assessed for DLTs during the first treatment cycle (21 days for pembrolizumab cohort, 28 days for nivolumab cohort). Dose level advancement occurred only after all patients in the current level completed Cycle 1 [1].
- **Maximum Tolerated Dose (MTD) Definition:** The MTD was defined as the dose level immediately below the level at which 2 or more patients in a cohort experienced a DLT during Cycle 1 [1].

### Key Eligibility Criteria

- **Inclusion Criteria:**
  - Age  $\geq 18$  years [1].
  - ECOG Performance Status of 0 or 1 [1].
  - Diagnosis of an advanced solid tumor with an FDA-approved indication for treatment with pembrolizumab or nivolumab [1].
  - Adequate hematologic, renal, and hepatic function [1].
- **Exclusion Criteria:** The published report does not list specific exclusion criteria, referring only to standard requirements for adequate organ function [1].

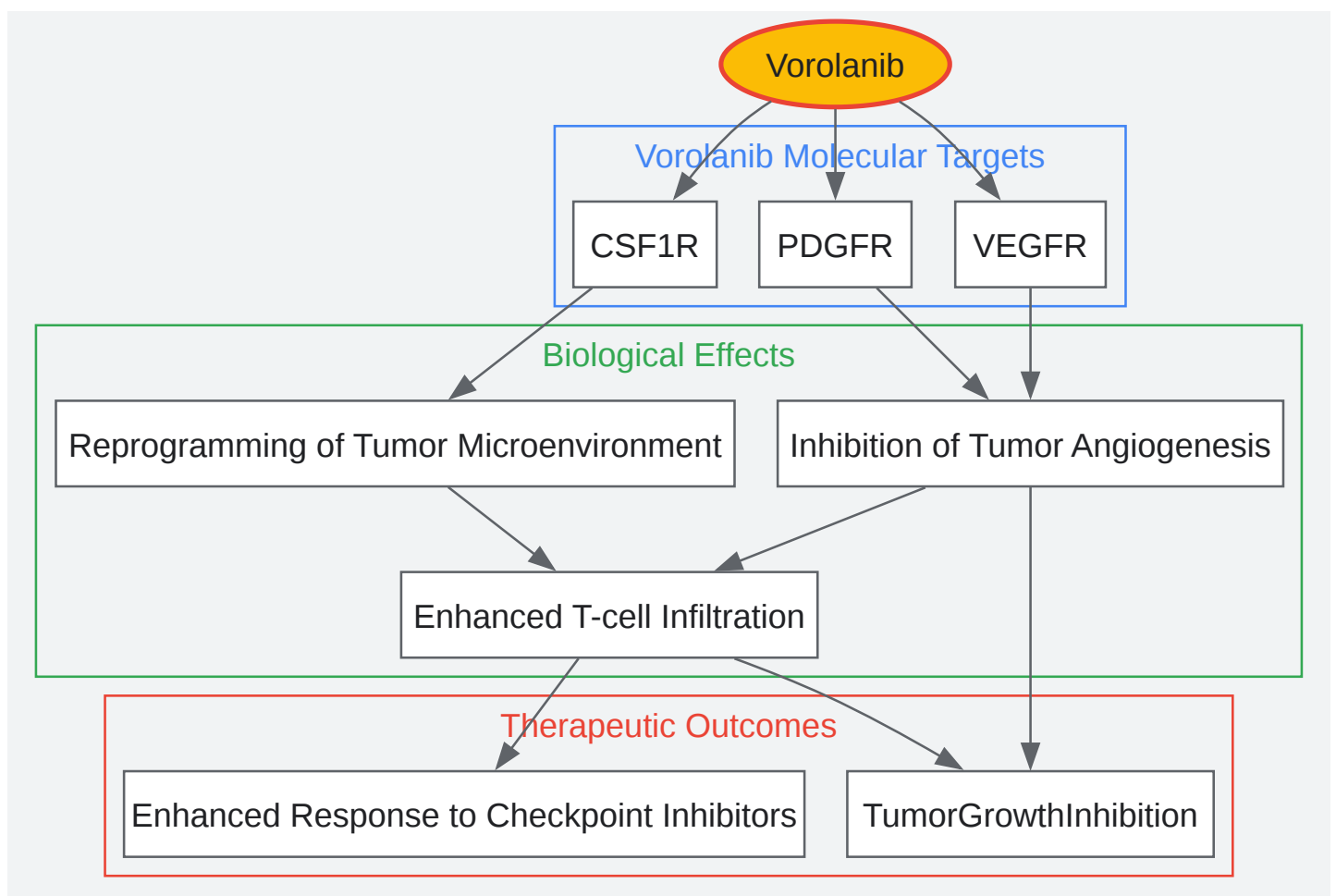
### Endpoints and Assessments

- **Primary Endpoints:** Safety, tolerability, DLTs, MTD, and RP2D [1].

- **Secondary Efficacy Endpoint:** Objective Response Rate (ORR) assessed according to RECIST 1.1 [1].
- **Safety Monitoring:** Treatment-related adverse events (TRAEs) were recorded and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) [1].

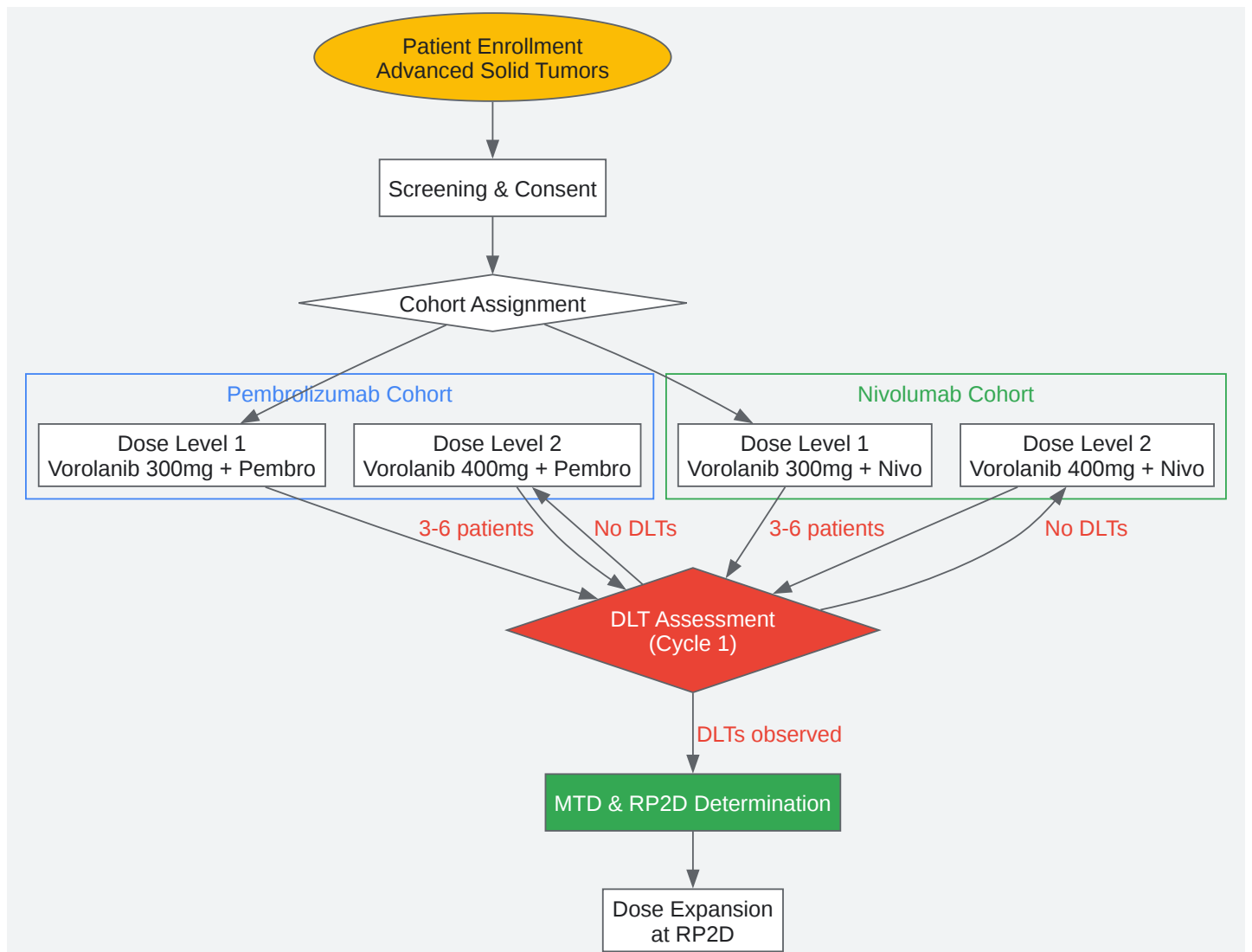
## Mechanism of Action and Trial Workflow

The following diagrams illustrate **vorolanib**'s multi-target mechanism and the trial workflow.



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**Vorolanib**'s Multi-Target Anti-Tumor Mechanism



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Phase 1b Dose Escalation Trial Workflow

## Key Application Notes for Researchers

- **Dosing and Administration: Vorolanib** must be administered orally once daily with food. The 300 mg RP2D should be used for combination therapy with checkpoint inhibitors [1].
- **Safety Profile and Monitoring:** The most common treatment-related adverse events (TRAEs) are lymphopenia, leukopenia, fatigue, and elevated liver enzymes (ALT/AST). Most are Grade 1-2. **Dose-limiting toxicities (DLTs)**, including G3 AST elevation, rectal hemorrhage, and rash, were observed at the 400 mg dose level, leading to the establishment of 300 mg as the RP2D. Proactive monitoring of blood counts and liver function is crucial [1].
- **Rationale for Combination Therapy: Vorolanib** inhibits VEGFR and PDGFR, disrupting tumor angiogenesis. It also targets CSF1R, which may help reprogram tumor-associated macrophages and overcome tumor-mediated immunosuppression. This multi-target action provides a strong rationale for combining with checkpoint inhibitors to enhance anti-tumor immune responses [1].

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## References

1. Phase 1b trial of anti-VEGF/PDGFR vorolanib combined ... [pmc.ncbi.nlm.nih.gov]

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